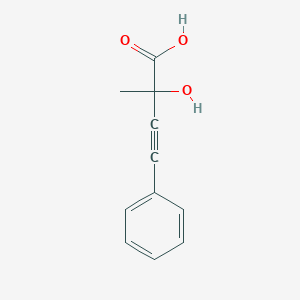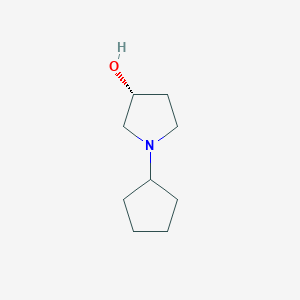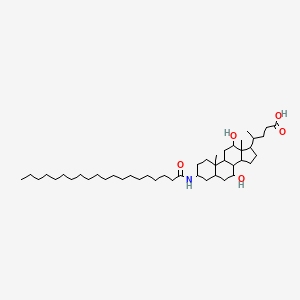
Aramchol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C20-FABAC involves the conjugation of arachidic acid with cholic acid. The reaction typically requires the activation of the carboxyl group of arachidic acid, which can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated arachidic acid is then reacted with cholic acid in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of C20-FABAC follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
C20-FABAC undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
C20-FABAC has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study cholesterol crystallization and solubilization.
Biology: It helps in understanding the mechanisms of cholesterol metabolism and transport.
Mécanisme D'action
C20-FABAC exerts its effects through two main pathways:
Inhibition of Stearoyl-CoA Desaturase 1 (SCD1): This enzyme is involved in the synthesis of monounsaturated fatty acids.
Activation of Cholesterol Efflux: It stimulates the ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from cells, reducing blood and body cholesterol levels.
Comparaison Avec Des Composés Similaires
C20-FABAC is unique due to its dual mechanism of action and its ability to reduce liver fat and cholesterol levels. Similar compounds include:
Ursodeoxycholic acid: Used to dissolve gallstones and treat primary biliary cholangitis.
Chenodeoxycholic acid: Used to dissolve gallstones.
Obeticholic acid: Used to treat primary biliary cholangitis.
These compounds share some similarities with C20-FABAC but differ in their specific mechanisms and applications.
Propriétés
Formule moléculaire |
C44H79NO5 |
|---|---|
Poids moléculaire |
702.1 g/mol |
Nom IUPAC |
4-[7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50) |
Clé InChI |
SHKXZIQNFMOPBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
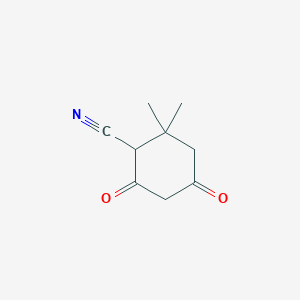
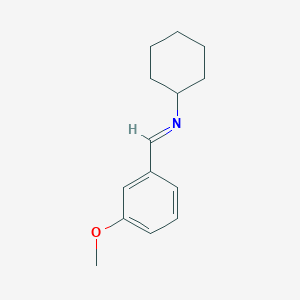
![2,2-Dimethyl-1,3-bis[(trimethylsilyl)oxy]propane](/img/structure/B8496688.png)
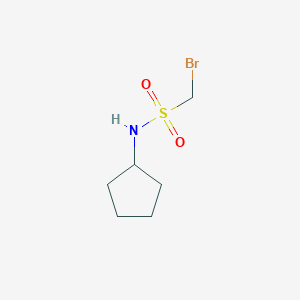
![4-Pentyn-1-ol, 5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8496693.png)
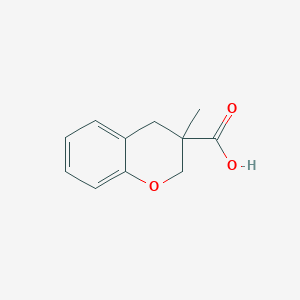
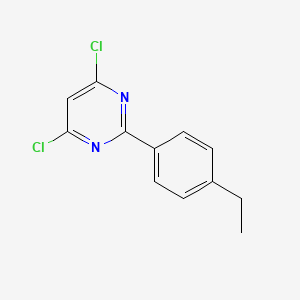
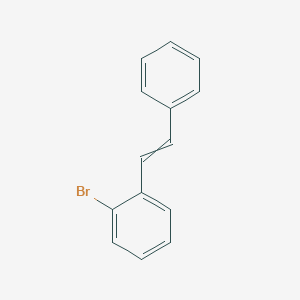
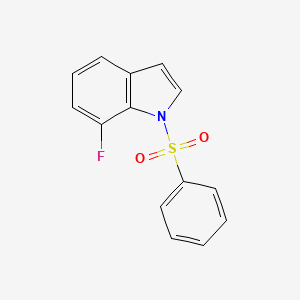
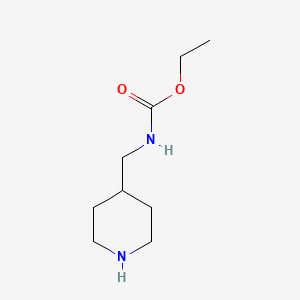
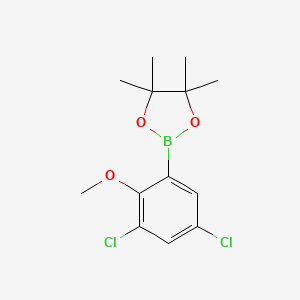
![2-[4-(Trifluoromethyl)phenyl]-4-isopropyloxazole-5(4H)-one](/img/structure/B8496734.png)
